molecular formula C13H9F2NO B1452553 2-(2,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187163-80-9

2-(2,5-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1452553
M. Wt: 233.21 g/mol
InChI Key: VJVKKKYBWCDICO-UHFFFAOYSA-N
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Description

“2,5-Difluorobenzoyl chloride” is a chemical compound that has been used in the synthesis of other compounds . It has a molecular formula of C7H3ClF2O and a molecular weight of 176.55 .


Molecular Structure Analysis

The molecular structure of “2,5-Difluorobenzoyl chloride” includes one carbon ©, seven hydrogen (H), three chlorine (Cl), two fluorine (F), and one oxygen (O) atoms .


Physical And Chemical Properties Analysis

“2,5-Difluorobenzoyl chloride” is a liquid at 20°C. It has a density of 1.4±0.1 g/cm3, a boiling point of 183.8±20.0 °C at 760 mmHg, and a flash point of 59.4±0.0 °C. Its refractive index is 1.499 .

Scientific Research Applications

Crystal Structures and Supramolecular Chemistry

Compounds with difluorobenzoyl and methylpyridine components have been studied for their crystal structures and supramolecular chemistry applications. For instance, studies on lanthanide ternary complexes involving 2,4-difluorobenzoic acid and dimethyl-bipyridine have revealed their potential in luminescence and thermoanalysis due to their unique structural characteristics (Du, Ren, & Zhang, 2020). These findings suggest that compounds like 2-(2,5-Difluorobenzoyl)-4-methylpyridine could be explored for similar applications, particularly in materials science where their structural and luminescent properties might be of interest.

Molecular Salts and Hydrogen Bonding

The formation of molecular salts and the role of hydrogen bonding in supramolecular assemblies have been explored using compounds with amino-methylpyridine derivatives. For example, a study on proton-transfer complexes assembled from amino-methylpyridine with various carboxylic acids demonstrated the impact of hydrogen bonding on the formation of one-dimensional to three-dimensional frameworks (Khalib et al., 2014). These insights into hydrogen bonding mechanisms and molecular salt formation could inform research on compounds like 2-(2,5-Difluorobenzoyl)-4-methylpyridine, especially in the design of new crystalline materials with specific properties.

Luminescence and Coordination Complexes

The construction of coordination complexes, particularly those involving lanthanide elements, has been a focus of research due to their potential in luminescence applications. A study on the crystal structures, thermoanalysis, and luminescence properties of lanthanide ternary complexes, which include difluorobenzoic acid derivatives, highlights this potential (Du, Ren, & Zhang, 2020). Such research points to the possibility of using compounds with 2,5-difluorobenzoyl and methylpyridine components in the development of new luminescent materials, which could have applications ranging from sensing to imaging.

Safety And Hazards

“2,5-Difluorobenzoyl chloride” is classified as a flammable liquid and a skin corrosive. It causes severe skin burns and eye damage .

properties

IUPAC Name

(2,5-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVKKKYBWCDICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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